molecular formula C7H14ClNO3 B1383646 (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride CAS No. 2031242-39-2

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride

Cat. No.: B1383646
CAS No.: 2031242-39-2
M. Wt: 195.64 g/mol
InChI Key: MNKXWFXGKGCCDM-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the AMPA receptor . This compound enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices .

Mode of Action

(2R,6R)-HNK interacts with its target, the AMPA receptor, by enhancing its activity . It also decreases intracellular D-serine (a NMDA co-agonist) concentrations in PC-12 cells . Furthermore, it upregulates KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons both in vitro and in vivo .

Biochemical Pathways

The compound’s interaction with AMPA receptors and its effect on D-serine concentrations suggest that it influences glutamatergic neurotransmission . This is further supported by its ability to upregulate KCNQ2 channels, which are crucial for neuronal excitability . The compound’s effects on these biochemical pathways can lead to changes in neural circuits that underlie distinct cognitive domains .

Result of Action

The compound’s action results in potentiation of hippocampal activity and other metaplastic processes that enhance the efficacy of synaptic transmission . This can lead to improvements in cognitive function . . For instance, daily administration of (2R,6R)-HNK has been found to impair implicit memory in the passive-avoidance task, whereas thrice-weekly (2R,6R)-HNK tended to improve it .

Action Environment

The environment can influence the action, efficacy, and stability of (2R,6R)-HNK. For example, the frequency of administration can modulate the compound’s effects on cognitive function . .

Biochemical Analysis

Biochemical Properties

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with AMPA receptors, enhancing receptor-mediated excitatory post-synaptic potentials . Additionally, it decreases intracellular D-serine concentrations, a co-agonist of NMDA receptors . These interactions suggest that this compound may modulate synaptic transmission and plasticity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to upregulate KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons . This upregulation can affect neuronal excitability and synaptic plasticity, potentially impacting learning and memory processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances AMPA receptor-mediated excitatory post-synaptic potentials by binding to the receptor and modulating its activity . Additionally, it decreases intracellular D-serine concentrations, which can influence NMDA receptor function . These molecular interactions highlight the compound’s potential role in modulating synaptic transmission and plasticity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained modulation of synaptic transmission and plasticity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance synaptic transmission and plasticity without causing significant adverse effects . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, it has been shown to influence the levels of intracellular D-serine, a key metabolite in NMDA receptor function . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s potential role in modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in experimental and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating synaptic transmission and plasticity.

Properties

IUPAC Name

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-8(2)4-6(11-5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKXWFXGKGCCDM-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride
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(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride
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(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride
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(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.